L-Valine-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

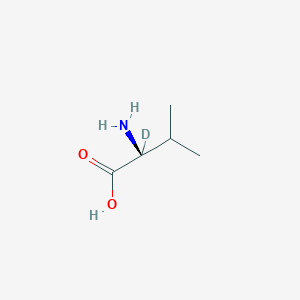

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

(2S)-2-amino-2-deuterio-3-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i4D |

InChI Key |

KZSNJWFQEVHDMF-ZVRRFCHQSA-N |

Isomeric SMILES |

[2H][C@](C(C)C)(C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)N |

sequence |

V |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Commercial Availability of L-Valine-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of L-Valine-d1, a deuterated form of the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic research, tracer studies, and as internal standards in quantitative analyses.

Introduction

L-Valine, a branched-chain amino acid (BCAA), is integral to numerous physiological processes, including protein synthesis, muscle metabolism, and immune function. Its deuterated isotopologue, this compound, serves as a valuable tool in metabolic research, allowing for the tracing of valine's metabolic fate and its role in various signaling pathways without the use of radioactive isotopes. The incorporation of deuterium at the alpha-carbon position provides a stable isotopic label for detection by mass spectrometry and NMR spectroscopy.

Synthesis of this compound

The enantioselective synthesis of this compound presents a significant challenge. Based on available literature, a feasible synthetic strategy involves the deuteration of a valine precursor followed by chiral resolution. A key method identified for the introduction of deuterium at the alpha-position is the pyridoxal-catalyzed H/D exchange reaction.

Proposed Synthetic Pathway

A plausible pathway for the synthesis of this compound is outlined below. This strategy leverages a racemizing deuteration reaction followed by a chemical resolution step to isolate the desired L-enantiomer.

A Technical Guide to the Isotopic Purity and Enrichment of L-Valine-d1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of L-Valine-d1. It details the analytical methodologies used to determine these critical parameters, offering insights for researchers employing isotopically labeled compounds in their studies.

Introduction to Isotopic Purity and Enrichment

In the realm of scientific research, particularly in fields such as metabolomics, proteomics, and drug development, the use of stable isotope-labeled compounds is indispensable. This compound, a deuterated form of the essential amino acid L-Valine, serves as a valuable tracer for quantifying metabolic fluxes and as an internal standard for mass spectrometry-based analyses. The utility of this compound is fundamentally dependent on its isotopic purity and enrichment.

-

Isotopic Purity refers to the proportion of the labeled compound that is in the desired isotopic form, relative to all other isotopic forms of that same compound.

-

Isotopic Enrichment is the abundance of a particular isotope in a sample, expressed as a percentage of the total number of atoms of that element. For this compound, this specifically refers to the percentage of deuterium atoms at a designated position.

High isotopic purity and enrichment are crucial for ensuring the accuracy and sensitivity of experimental results. Commercially available this compound, as well as other deuterated amino acids, typically boasts a high chemical purity, often 98% or greater. However, the isotopic enrichment is a separate and equally important parameter.

Quantitative Data on this compound

The isotopic enrichment of commercially available this compound is typically high, often exceeding 98%. This data is determined by the manufacturer and is usually reported on the Certificate of Analysis (CoA). Researchers should always consult the CoA for the specific lot of this compound they are using.

Table 1: Representative Isotopic Enrichment of this compound

| Parameter | Typical Value | Method of Determination |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 98% | HPLC, GC |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of amino acid isotopologues. The workflow involves derivatization to make the amino acid volatile, followed by chromatographic separation and mass analysis.

Protocol for GC-MS Analysis of this compound:

-

Sample Preparation and Derivatization:

-

To enable analysis by gas chromatography, amino acids must first be derivatized to increase their volatility. A common method is a two-step derivatization to form N-acetyl methyl esters (NACME) or methyl ester-pentafluoropropionic (Me-PFP) derivatives.

-

NACME Derivatization:

-

Dry the this compound sample under a stream of nitrogen.

-

Add acidified methanol and heat to form the methyl ester.

-

Evaporate the excess reagent.

-

Add a mixture of acetic anhydride, trimethylamine, and acetone and heat to form the N-acetyl derivative.

-

Evaporate the reagents and reconstitute the sample in a suitable solvent like ethyl acetate for GC-MS analysis.

-

-

Me-PFP Derivatization:

-

Prepare methyl esters as described above.

-

Add pentafluoropropionic anhydride (PFPA) and a solvent such as ethyl acetate.

-

Heat the mixture to complete the acylation of the amino group.

-

The resulting Me-PFP derivative is then ready for injection into the GC-MS.

-

-

-

Gas Chromatography (GC) Separation:

-

Column: A non-polar or intermediate-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

-

Injector: Use a split/splitless injector, typically in splitless mode for higher sensitivity.

-

Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A representative program might be:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/minute.

-

Ramp 2: Increase to 250°C at 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ion and fragmentation patterns. For quantitative analysis, selected ion monitoring (SIM) of the molecular ion and key fragment ions of both the labeled (this compound) and unlabeled (L-Valine) species is performed.

-

Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the ion corresponding to this compound (M+1) with the peak area of the ion corresponding to natural abundance L-Valine (M). Corrections for the natural abundance of isotopes (e.g., ¹³C) in the unlabeled standard are necessary for accurate quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H) NMR, is a powerful non-destructive technique for determining the position and extent of deuteration.

Protocol for NMR Analysis of this compound:

-

Sample Preparation:

-

Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent depends on the solubility of the amino acid and the desired chemical shift referencing.

-

For quantitative analysis, an internal standard with a known concentration and a distinct NMR signal may be added.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The isotopic enrichment at a specific site can be estimated by the reduction in the integral of the corresponding proton signal compared to the integral of a proton signal at a non-deuterated position or an internal standard. For this compound, the signal for the proton at the deuterated position will be significantly diminished.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Deuterium NMR directly observes the deuterium nucleus. This is a highly specific method for confirming the presence and location of the deuterium label.

-

Spectrometer Setup: A high-field NMR spectrometer equipped with a broadband probe capable of observing the deuterium frequency is required.

-

Acquisition Parameters:

-

The deuterium resonance frequency is much lower than that of protons (e.g., ~61.4 MHz on a 400 MHz/9.4 T spectrometer).

-

Longer acquisition times may be necessary to achieve a good signal-to-noise ratio due to the lower gyromagnetic ratio of deuterium.

-

-

Data Analysis: The presence of a signal at the chemical shift corresponding to the labeled position confirms the deuteration. The integral of the deuterium signal, relative to an internal standard or a known reference, can be used for quantitative assessment of the enrichment level.

-

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for determining the isotopic purity and enrichment of this compound.

GC-MS workflow for isotopic analysis.

NMR workflow for isotopic analysis.

Conclusion

The accurate determination of isotopic purity and enrichment levels of this compound is paramount for its effective use in research and development. This guide has provided an in-depth overview of the key analytical techniques, namely GC-MS and NMR spectroscopy, along with generalized experimental protocols. For any specific application, it is crucial for researchers to consult the Certificate of Analysis provided by the supplier and to validate their analytical methods to ensure the highest quality of data. The methodologies and principles outlined herein serve as a robust foundation for scientists and professionals working with stable isotope-labeled compounds.

L-Valine-d1 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of L-Valine-d1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information presented is crucial for ensuring the integrity of this isotopically labeled amino acid in research and development applications, particularly in metabolic tracing, proteomics, and as a standard in analytical methods.

Introduction to this compound

This compound is a stable isotope-labeled form of the essential amino acid L-Valine, where the hydrogen atom at the alpha-carbon (Cα) is replaced by a deuterium atom. This isotopic substitution makes it a valuable tool in mass spectrometry-based applications for precise quantification and metabolic flux analysis. The stability of this compound is a critical factor for its reliable use, and understanding its degradation pathways is essential for accurate experimental design and data interpretation.

Recommended Storage Conditions

Proper storage is paramount to maintain the chemical and isotopic purity of this compound. Based on information for L-Valine and general guidelines for isotopically labeled compounds, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Solid: +5°C to +30°C. For long-term storage, 2-8°C is common. Some suppliers recommend -70°C for utmost stability.[1][2] Solution: 2-8°C for short-term, ≤ -20°C for long-term.[2] | Lower temperatures slow down potential chemical degradation reactions. Freezing solutions prevents microbial growth and hydrolysis. |

| Atmosphere | Store in a tightly sealed container under a dry atmosphere. | Protects from moisture, which can lead to hydrolysis, and from atmospheric contaminants. |

| Light | Protect from light. | Photodegradation can occur, especially upon exposure to UV light. Deuteration may enhance photostability.[3] |

| Container | Use well-sealed, inert containers (e.g., amber glass vials). | Prevents contamination and degradation from reactive container materials. |

| Handling | Handle in accordance with good laboratory practice. Avoid repeated freeze-thaw cycles of solutions where possible.[2] | Minimizes the introduction of contaminants and physical stress on the compound. |

L-Valine is generally considered stable for at least two years if stored under the recommended conditions in an unopened container.

Stability Profile and Degradation Pathways

L-Valine is a chemically stable amino acid under standard ambient conditions.[1] When heated to decomposition, it can emit toxic fumes of nitric oxides.[4] While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from studies on L-Valine and related peptides.

Potential Chemical Degradation Pathways:

-

Oxidative Degradation: The amino acid structure can be susceptible to oxidation, potentially leading to deamination or other modifications.

-

Degradation at High Temperatures: Thermal stress can lead to decarboxylation and decomposition.

-

Photodegradation: Exposure to high-energy light can induce degradation.

-

Extreme pH: While stable at neutral pH, strongly acidic or basic conditions, especially at elevated temperatures, can promote degradation.

The Impact of Deuteration on Stability

The substitution of hydrogen with deuterium at the alpha-carbon can influence the stability of this compound:

-

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, chemical reactions that involve the cleavage of this bond will proceed more slowly for this compound. This is known as a primary kinetic isotope effect and can enhance the stability against degradation pathways that involve the abstraction of the alpha-hydrogen.

-

Photochemical Stability: Studies on other deuterated amino acids, such as tryptophan, have shown a significant enhancement in photostability.[3] This suggests that this compound may be more resistant to degradation upon exposure to light compared to its non-deuterated counterpart.

-

Acid Stability: The same study on deuterated tryptophan indicated no clear isotope effect on stability in strong acid.[3]

A potential degradation pathway for L-Valine under certain conditions could involve initial oxidation or radical formation at the alpha-carbon, leading to further breakdown.

Caption: A simplified diagram illustrating the initiation of L-Valine degradation under stress.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for an accurate quantification of the remaining parent compound.

Example HPLC Method Parameters (to be optimized):

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile). |

| Flow Rate | 1.0 mL/min. |

| Detection | UV detection at a low wavelength (e.g., 210 nm) or after pre-column derivatization with a fluorogenic reagent for enhanced sensitivity.[1] |

| Column Temp. | 30-40°C. |

| Injection Vol. | 10-20 µL. |

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

Experimental Workflow for Forced Degradation:

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

A Comprehensive Guide to Deuterated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, methodologies, and applications of deuterated amino acids in scientific research and pharmaceutical development. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, these modified amino acids provide a powerful and versatile tool for elucidating biological processes, enhancing analytical techniques, and improving therapeutic agents.

Introduction to Deuterated Amino Acids

Deuterated amino acids are stable isotope-labeled compounds where one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D). This seemingly subtle substitution introduces a significant mass change, nearly doubling the atomic mass at the site of deuteration. This alteration, without changing the fundamental chemical properties of the amino acid, gives rise to the kinetic isotope effect (KIE) and provides a unique spectroscopic signature, making deuterated amino acids invaluable in a wide range of research applications.[1][2]

The primary advantages of using deuterated amino acids stem from two key properties:

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] This difference in bond energy means that reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage.[2] This phenomenon, known as the kinetic isotope effect, is harnessed in drug development to slow metabolic degradation of pharmaceuticals, thereby enhancing their pharmacokinetic profiles.[3][4]

-

Distinct Mass and Spectroscopic Properties: The increased mass of deuterium makes molecules containing it easily distinguishable by mass spectrometry. This property is the foundation of quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5][6] In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration simplifies complex spectra by eliminating proton signals, which is crucial for studying the structure and dynamics of large proteins.[7]

Synthesis of Deuterated Amino Acids

The preparation of deuterated amino acids can be broadly categorized into chemical synthesis and biological production methods. The choice of method depends on the desired level and position of deuteration.

Chemical Synthesis:

Chemical methods offer precise control over the location and extent of deuteration, allowing for site-specific or complete (perdeuteration) labeling.[4] Common approaches include:

-

Metal-Catalyzed H/D Exchange: This method involves the direct exchange of hydrogen for deuterium atoms on the amino acid scaffold, often using a metal catalyst (like platinum) and a deuterium source such as deuterium oxide (D₂O).[8][9]

-

Asymmetric Synthesis: For producing enantiomerically pure α-deuterated α-amino acids, asymmetric synthesis methods are employed, which can achieve high levels of deuteration (up to 99%).[10]

-

Synthesis from Deuterated Precursors: This involves building the amino acid from smaller, deuterated starting materials.

Biological Production:

This approach involves cultivating microorganisms, such as E. coli or algae, in a growth medium where D₂O replaces water and deuterated carbon sources are provided.[11][12] The organisms then biosynthetically produce fully deuterated amino acids, which can be harvested and incorporated into recombinant proteins. This method is particularly useful for producing perdeuterated proteins for NMR studies.[13]

Data Presentation: Quantitative Analysis of Deuteration

The efficiency and outcomes of various deuteration and analytical methods can be quantified. The following tables summarize key quantitative data related to deuterated amino acids.

Table 1: Deuteration Levels of Amino Acids by Pt/C-Catalyzed Hydrogen-Deuterium Exchange

| Amino Acid | Average Deuteration Level (%) | α-Position Deuteration Level (%) |

| Glycine | 91.0 | 91.0 |

| Phenylalanine | 80.7 | 96.8 |

| Histidine | 82.5 | 98.6 |

Data sourced from a study on direct deuteration of 20 proteinogenic amino acids.[8]

Table 2: Kinetic Isotope Effect (KIE) of a Deuterated Drug Metabolized by Cytochrome P450

| Parameter | Value |

| kH/kD | > 2 |

A primary KIE is generally observed when the C-H bond is broken in the rate-determining step of the reaction, with kH/kD values typically greater than 2.[14]

Table 3: Impact of Deuteration on Protein Thermal Stability

| Protein Variant | Melting Temperature (Tp) (°C) |

| Protonated HP36 | 23.5 ± 0.7 |

| Deuterated HP36 (3 Phenylalanine residues deuterated) | 22.2 ± 0.6 |

| Perdeuterated HP36 | 20.7 ± 0.8 |

Data from a study on the effects of nonexchangeable proton deuteration on protein stability.[15]

Applications in Research and Drug Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the presence of a large number of protons in a protein leads to complex and overlapping signals, making structural analysis of large biomolecules challenging. By replacing protons with deuterium, which is NMR-inactive under typical proton NMR conditions, the spectra are significantly simplified. This allows for the study of high-molecular-weight proteins and protein complexes.[7]

Experimental Workflow: Protein Expression and Labeling for NMR Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. Portico [access.portico.org]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. dbt.univr.it [dbt.univr.it]

- 8. mdpi.com [mdpi.com]

- 9. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

L-Valine-d1: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of L-Valine-d1, a deuterated stable isotope of the essential amino acid L-Valine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its physicochemical properties, along with detailed experimental protocols and an exploration of its role in key signaling pathways. The inclusion of stable isotopes like this compound in research, particularly in metabolic studies and drug development, has proven invaluable for enhancing the accuracy of quantitative analyses and understanding complex biological processes.

Introduction

L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, tissue repair, and energy metabolism. Its deuterated counterpart, this compound, serves as a powerful tool in various scientific disciplines. The substitution of a hydrogen atom with its heavier isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This key difference allows for its use as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic flux studies. The increased stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also lead to altered pharmacokinetic profiles, a characteristic increasingly explored in drug development to enhance therapeutic efficacy.[1]

This guide will cover the fundamental properties of this compound, its applications in research, detailed experimental methodologies, and its known interactions with cellular signaling pathways.

Physicochemical Properties

The core quantitative data for this compound and its non-labeled counterpart, L-Valine, are summarized in the table below for easy comparison.

| Property | This compound | L-Valine |

| CAS Number | 77257-03-5 | 72-18-4[2][3] |

| Molecular Formula | C₅H₁₀DNO₂ | C₅H₁₁NO₂[3] |

| Molecular Weight | 118.15 | 117.15[3] |

Applications in Research and Drug Development

Deuterated amino acids, including this compound, have found extensive applications in several research areas:

-

Metabolic Research: As stable isotope tracers, they are used to elucidate biosynthetic pathways and study the flux of metabolites through various metabolic networks.[2]

-

Quantitative Proteomics: this compound can be used as an internal standard in stable isotope dilution (SID) mass spectrometry (MS) for the precise quantification of L-Valine in biological samples.[1][4] This method is considered a gold standard for accuracy in quantitative analysis.

-

Drug Development: The incorporation of deuterium into drug molecules can alter their metabolic fate, often leading to a slower rate of metabolism by liver enzymes.[1] This can result in an enhanced pharmacokinetic profile, including a longer half-life and potentially reduced toxicity.[1]

-

Biomolecular NMR: Deuterium labeling is a powerful strategy in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins and protein complexes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled amino acids, which can be adapted for the use of this compound.

Quantitative Analysis of L-Valine using Stable Isotope Dilution LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of L-Valine in a biological sample, such as plasma or cell lysate.

Objective: To determine the precise concentration of L-Valine in a sample.

Materials:

-

This compound (as internal standard)

-

L-Valine standard (for calibration curve)

-

Sample (e.g., plasma, cell lysate)

-

Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)

-

Appropriate LC column for amino acid separation

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume of the sample, add a known amount of this compound solution of a known concentration.

-

Vortex the mixture thoroughly.

-

Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile with 0.1% formic acid) to the sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., charcoal-stripped plasma) with known concentrations of L-Valine.

-

Add the same known amount of this compound internal standard to each calibration standard as was added to the samples.

-

Process the calibration standards in the same manner as the samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Separate the amino acids using an appropriate chromatographic method.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both L-Valine and this compound (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (L-Valine) to the internal standard (this compound) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Valine standards.

-

Determine the concentration of L-Valine in the samples by interpolating their peak area ratios from the calibration curve.

-

Arginase Activity Assay

L-Valine is a known inhibitor of the enzyme arginase. This protocol describes a radiochemical assay to measure arginase activity, which can be used to assess the inhibitory potential of L-Valine. While this protocol uses a radiolabeled substrate, the principle can be adapted for mass spectrometry-based detection using a stable isotope-labeled substrate.

Objective: To measure the activity of arginase and its inhibition by L-Valine.

Materials:

-

Cell or tissue lysate containing arginase

-

L-[guanidino-¹⁴C]-arginine (radiolabeled substrate)

-

L-Valine (as inhibitor)

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 9.6, containing 1 mM MnCl₂)

-

Stop buffer (e.g., 250 mM sodium acetate, 100 mM urea, pH 4.5)

-

Urease solution

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation:

-

Prepare a cell or tissue homogenate in a suitable lysis buffer.

-

Centrifuge to remove cellular debris and collect the supernatant containing the arginase enzyme.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, a known amount of cell lysate (enzyme), and the desired concentration of L-Valine (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding L-[guanidino-¹⁴C]-arginine.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop buffer.

-

-

Urea Measurement:

-

The product of the arginase reaction is [¹⁴C]-urea. To separate this from the unreacted substrate, urease can be added to convert [¹⁴C]-urea to ¹⁴CO₂.

-

Alternatively, the reaction mixture can be passed through a cation-exchange resin to bind the unreacted charged L-[guanidino-¹⁴C]-arginine, allowing the neutral [¹⁴C]-urea to be collected in the flow-through.

-

-

Quantification:

-

Measure the radioactivity of the produced [¹⁴C]-urea (or liberated ¹⁴CO₂) using a scintillation counter.

-

Calculate the arginase activity, typically expressed as nmol of urea produced per minute per mg of protein.

-

Determine the inhibitory effect of L-Valine by comparing the activity in the presence and absence of the inhibitor.

-

Signaling Pathways and Logical Relationships

L-Valine and the PI3K/Akt/mTOR Signaling Pathway

L-Valine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[5]

Caption: L-Valine activates the PI3K/Akt/mTOR signaling cascade.

Experimental Workflow: Investigating the Effect of L-Valine on Macrophage Phagocytosis

Exogenous L-Valine has been demonstrated to enhance macrophage phagocytosis, a critical process in the innate immune response to pathogens.[5] This effect is mediated through the activation of the PI3K/Akt pathway and the inhibition of arginase, leading to increased nitric oxide (NO) production.

Caption: Workflow for studying L-Valine's effect on phagocytosis.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields. Its utility as an internal standard ensures high accuracy in quantitative studies, while its role as a metabolic tracer provides deep insights into complex biological systems. The understanding of its influence on key signaling pathways, such as the PI3K/Akt cascade, and its inhibitory effect on enzymes like arginase, opens up avenues for therapeutic interventions and a more profound comprehension of cellular regulation. The experimental protocols and workflows provided in this guide offer a solid foundation for the practical application of this compound in a laboratory setting.

References

- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 5. Exogenous l-Valine Promotes Phagocytosis to Kill Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Labeling with L-Valine-d1

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Core Principles of Metabolic Labeling

Metabolic labeling with stable, non-radioactive isotopes has become a cornerstone of modern quantitative proteomics and metabolomics.[1] By introducing "heavy" isotopes into biomolecules, researchers can precisely track their synthesis, degradation, and flux through metabolic pathways.[2][3] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique that allows for the accurate quantification of proteins between different cell populations.[4] This is achieved by growing one population of cells in a medium containing a "light" version of an essential amino acid, while the other population is grown in a medium containing a "heavy," isotopically labeled version of the same amino acid.

L-Valine, an essential branched-chain amino acid, is a key component in these studies.[4] Its deuterated form, L-Valine-d1, serves as a tracer that can be incorporated into newly synthesized proteins.[5][6] The mass shift introduced by the deuterium atom allows for the differentiation and quantification of "light" and "heavy" peptides by mass spectrometry (MS).[6] This enables the precise measurement of protein turnover, which is the balance between protein synthesis and degradation—a fundamental process in cellular homeostasis and disease.[7][8] Understanding protein dynamics is crucial in various research areas, including drug development, by providing insights into a drug's mechanism of action and its effects on cellular protein homeostasis.[9]

Fundamental Concepts of this compound Labeling

The underlying principle of metabolic labeling with this compound is the in vivo incorporation of this stable isotope-labeled amino acid into the entire proteome of cultured cells.[4] Cells are cultured in a specialized medium where the natural ("light") L-Valine has been completely replaced with this compound ("heavy").[10] As cells proliferate, they utilize the heavy L-Valine for protein synthesis, resulting in a proteome where every valine residue is replaced by its deuterated counterpart.[4]

For successful and accurate quantification, it is critical to achieve near-complete incorporation of the labeled amino acid.[7] This is typically accomplished by culturing the cells in the heavy medium for a sufficient number of cell divisions (at least 5-6 doublings) to ensure that the pre-existing "light" proteins are diluted out and newly synthesized proteins are predominantly "heavy".[4][10] The use of dialyzed fetal bovine serum (FBS) is also essential to prevent the introduction of unlabeled L-Valine from the serum.[10]

Once labeling is complete, the "heavy" and "light" cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.[11] The mass spectrometer can distinguish between the heavy and light peptides based on their mass difference. The ratio of the peak intensities of the heavy and light peptides provides a precise measure of the relative abundance of each protein between the two conditions.[3]

Quantitative Data in this compound Labeling

The quantitative data derived from this compound labeling experiments are crucial for understanding protein dynamics. Below are tables summarizing typical quantitative parameters and findings.

Table 1: this compound Labeling Parameters

| Parameter | Typical Value/Range | Notes |

| Isotopic Enrichment | > 97% | Essential for accurate quantification. Achieved after at least 5-6 cell doublings in labeling medium.[4] |

| This compound Concentration in Medium | Matches physiological concentration | The concentration of this compound should be the same as that of L-Valine in standard culture media to avoid metabolic artifacts.[10] |

| Dialyzed FBS Concentration | 10% (typical) | Crucial to minimize the presence of unlabeled L-Valine.[10] |

| Labeling Duration | Dependent on cell doubling time | Must be sufficient to achieve >97% incorporation. |

Table 2: Representative Protein Turnover Rates Measured by Stable Isotope Labeling

| Protein | Tissue/Cell Line | Half-life (hours) | Reference Method |

| Tricarboxylic Acid Cycle Proteins | Mouse Liver | Varies | Selected Reaction Monitoring (SRM)-MS[5] |

| General Proteome | Mammalian Cells | Wide range (hours to days) | SILAC and Mass Spectrometry[3] |

| Skeletal Muscle Proteins | Piglet | ~133 hours (calculated from fractional synthetic rate) | GC/C/IRMS with L-[1-13C]valine[12] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for a typical metabolic labeling experiment using this compound.

Cell Culture and Metabolic Labeling

This protocol outlines the steps for culturing cells and achieving complete metabolic labeling with this compound.

-

Initial Cell Culture:

-

Culture mammalian cells in a standard "light" medium (e.g., DMEM) supplemented with 10% non-dialyzed FBS, L-glutamine, and antibiotics.

-

Ensure cells are healthy and actively proliferating.

-

-

Adaptation to SILAC Medium:

-

Prepare "light" SILAC medium: Use a basal medium deficient in L-Valine and supplement it with "light" L-Valine at the standard physiological concentration. Add 10% dialyzed FBS, L-glutamine, and antibiotics.

-

Culture cells in this "light" SILAC medium for at least one passage to adapt them to the new medium formulation.

-

-

Metabolic Labeling with this compound:

-

Prepare "heavy" SILAC medium: Use the same basal medium deficient in L-Valine and supplement it with this compound at the same concentration as the "light" version. Add 10% dialyzed FBS, L-glutamine, and antibiotics.

-

Split the adapted cells and seed them into the "heavy" SILAC medium.

-

Culture the cells for a minimum of five to six cell doublings to ensure >97% incorporation of this compound. The required number of passages will depend on the doubling time of the specific cell line.[10]

-

-

Verification of Labeling Efficiency (Optional but Recommended):

-

After the labeling period, harvest a small aliquot of cells.

-

Extract proteins, perform tryptic digestion, and analyze the peptides by mass spectrometry.

-

Determine the incorporation rate by calculating the ratio of heavy to light peptides for several identified proteins.[7]

-

Sample Preparation for Mass Spectrometry

This protocol describes the steps for preparing the labeled cell samples for MS analysis.[11]

-

Cell Harvesting and Lysis:

-

Harvest the "light" and "heavy" cell populations.

-

Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Quantify the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

Reduce the disulfide bonds in the proteins by adding a reducing agent like DTT and incubating.

-

Alkylate the free cysteine residues by adding an alkylating agent such as iodoacetamide and incubating in the dark.

-

-

Protein Digestion:

-

Digest the proteins into peptides using a protease, most commonly trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.[11]

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Mass Spectrometry Analysis and Data Interpretation

This protocol provides a general overview of the MS analysis and data interpretation workflow.

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent for liquid chromatography (LC).

-

Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Separate the peptides using a reverse-phase LC gradient.

-

The mass spectrometer will acquire mass spectra of the eluting peptides (MS1 scan) and fragment selected peptides for sequencing (MS/MS scan).

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data.

-

The software will identify the peptides and proteins by searching the MS/MS spectra against a protein database.

-

The software will also quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.

-

-

Protein Turnover Calculation:

-

For time-course experiments to measure protein turnover, samples are collected at different time points after switching to the heavy medium.

-

The rate of incorporation of the heavy label is measured for each protein.

-

The protein turnover rate (or half-life) can be calculated by fitting the incorporation data to a kinetic model.[3]

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway.

Experimental Workflow for this compound Metabolic Labeling

A schematic of the SILAC workflow using this compound.

PI3K/Akt Signaling Pathway and Protein Synthesis

The PI3K/Akt pathway's role in regulating protein synthesis.

Applications in Drug Development

Metabolic labeling with this compound is a valuable tool in drug development for several reasons:

-

Target Engagement and Mechanism of Action: By measuring changes in the turnover rates of specific proteins, researchers can determine if a drug is hitting its intended target and elucidate its downstream effects on protein homeostasis.

-

Biomarker Discovery: Alterations in the synthesis or degradation rates of certain proteins in response to drug treatment can identify potential biomarkers for drug efficacy or toxicity.

-

Understanding Drug Resistance: Comparing the proteome dynamics of drug-sensitive and drug-resistant cells can reveal mechanisms of resistance, such as the upregulation of drug efflux pumps or the activation of alternative signaling pathways.

Conclusion

Metabolic labeling with this compound is a robust and versatile technique for the quantitative analysis of protein dynamics. Its ability to provide precise measurements of protein synthesis and degradation makes it an indispensable tool for researchers in basic science and drug development. By following well-defined experimental protocols and utilizing powerful mass spectrometry and data analysis platforms, scientists can gain deep insights into the complex and dynamic nature of the cellular proteome.

References

- 1. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liverpool.ac.uk [liverpool.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ProteomeXchange Dataset PXD004413 [central.proteomexchange.org]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]

- 8. Rapid determination of amino acid incorporation by stable isotope labeling with amino acids in cell culture (SILAC). [vivo.weill.cornell.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. benchchem.com [benchchem.com]

- 11. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploratory Studies Using L-Valine-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine-d1, a stable isotope-labeled form of the essential amino acid L-Valine, is a powerful tool in a variety of exploratory research and drug development applications. Its utility stems from the fact that it is chemically identical to its unlabeled counterpart but can be distinguished by its mass. This property allows it to be used as a tracer in metabolic studies, as an internal standard for quantitative analysis, and in metabolic labeling for proteomic research. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Core Applications and Quantitative Data

The primary applications of this compound revolve around its use as a tracer and an internal standard. Below are tables summarizing quantitative data from representative studies, showcasing its utility in pharmacokinetic analysis and as an internal standard for mass spectrometry.

Table 1: Pharmacokinetic Parameters of L-Valine in Rats

| Parameter | Value | Unit | Study Conditions |

| Valine Flux | 80.3 ± 1.2 | µmol kg⁻¹h⁻¹ | Postabsorptive state, 4-hour primed infusion of L-[1-¹³C,¹⁵N]valine.[1] |

| Valine Oxidation Rate | 11.8 ± 0.6 | µmol kg⁻¹h⁻¹ | Postabsorptive state, 4-hour primed infusion of L-[1-¹³C,¹⁵N]valine.[1] |

| Valine Deamination | 84.0 ± 3.5 | µmol kg⁻¹h⁻¹ | Postabsorptive state, 4-hour primed infusion of L-[1-¹³C,¹⁵N]valine.[1] |

| Valine Reamination | 72.2 ± 3.3 | µmol kg⁻¹h⁻¹ | Postabsorptive state, 4-hour primed infusion of L-[1-¹³C,¹⁵N]valine.[1] |

| Valine Incorporation Rate (Gray Matter) | 1.94 ± 0.47 | nmol/g/min | Adult rat brain, using L-[1-¹⁴C]valine.[2] |

| Valine Incorporation Rate (White Matter) | 0.52 ± 0.19 | nmol/g/min | Adult rat brain, using L-[1-¹⁴C]valine.[2] |

Table 2: L-Valine Inhibition of Arginase Activity

| Inhibitor | IC₅₀ | Enzyme Source | Assay Method |

| L-Valine | Not explicitly quantified, but noted as an inhibitor. | Bovine Pulmonary Artery Endothelial Cells | Urea production measurement.[3] |

| Synthetic Peptide (REGNH) | 2.4 ± 0.3 | Human Arginase I | Colorimetric measurement of urea.[4] |

| Synthetic Peptide (REGNH) | 1.8 ± 0.1 | Human Arginase II | Colorimetric measurement of urea.[4] |

| L-homoarginine | 8.14 ± 0.52 | Human Arginase I | L-ornithine formation measurement.[3] |

| L-homoarginine | 2.52 ± 0.01 | Human Arginase II | L-ornithine formation measurement.[3] |

| NOHA | 230 ± 26 | Arginase | Conversion of L-[guanidine-¹⁴C]-arginine to [¹⁴C]-urea.[5] |

| nor-NOHA | 340 ± 12 | Arginase | Conversion of L-[guanidine-¹⁴C]-arginine to [¹⁴C]-urea.[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide comprehensive protocols for its use in mass spectrometry, NMR, and in cellular and animal studies.

Protocol 1: Quantitative Analysis of L-Valine in Plasma using L-Valine-d8 as an Internal Standard by LC-MS/MS

This protocol describes the use of L-Valine-d8 as an internal standard for the accurate quantification of L-Valine in plasma samples.[6][7]

1. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 10 µL of plasma, add 50 µL of ice-cold 2 M HCl in methanol to precipitate proteins.

-

Vortex the mixture and centrifuge at 3400 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add a known concentration of L-Valine-d8 internal standard solution to the supernatant.

2. Derivatization (for GC-MS):

-

Dry the sample under a stream of nitrogen.

-

Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Heat at 70°C for 30 minutes.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Apply a gradient elution to separate L-Valine from other amino acids.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

L-Valine: Precursor ion (Q1) m/z 118.1 -> Product ion (Q3) m/z 72.1

-

L-Valine-d8: Precursor ion (Q1) m/z 126.2 -> Product ion (Q3) m/z 79.1 (Note: These are theoretical transitions and should be optimized on the specific instrument).

-

-

4. Data Analysis:

-

Quantify the amount of L-Valine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol outlines the use of deuterated L-Valine (e.g., L-Valine-d8) in a SILAC experiment to compare protein abundance between two cell populations.[8][9]

1. Cell Culture and Labeling:

-

Culture two populations of cells.

-

"Light" population: Grow in a medium containing natural L-Valine.

-

"Heavy" population: Grow in a medium where natural L-Valine is replaced with L-Valine-d8.

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid.

2. Sample Preparation and Protein Digestion:

-

Harvest and lyse the "light" and "heavy" cell populations.

-

Combine equal amounts of protein from both populations.

-

Perform in-solution or in-gel digestion of the protein mixture using trypsin.

3. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides, one containing "light" L-Valine and the other "heavy" L-Valine-d8.

4. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation by L-Valine

This protocol describes how to assess the activation of the PI3K/Akt signaling pathway in response to L-Valine treatment using Western blotting.[10][11][12]

1. Cell Treatment and Lysis:

-

Culture cells (e.g., RAW264.7 macrophages) to 70-80% confluency.

-

Treat the cells with L-Valine at the desired concentration and for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

3. Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt activation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows involving L-Valine.

L-Valine and the PI3K/Akt Signaling Pathway

L-Valine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. It also inhibits the enzyme arginase, leading to increased nitric oxide (NO) production.[10]

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. iroatech.com [iroatech.com]

- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the PI3K/AKT signaling pathway by ARNTL2 enhances cellular glycolysis and sensitizes pancreatic adenocarcinoma to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Protocol for L-Valine-d1 Labeling in Cell Culture for Quantitative Proteomics

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics to accurately determine relative protein abundance between different cell populations. This method relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during cellular growth and protein synthesis. L-Valine, an essential branched-chain amino acid, can be utilized in its deuterated form, L-Valine-d1, as a metabolic label. This allows for the differentiation of protein populations from various experimental conditions through mass spectrometry (MS). The resulting mass shift in peptides containing this compound enables the direct and accurate relative quantification of thousands of proteins. This document provides a detailed protocol for this compound labeling in mammalian cell culture, from media preparation to sample analysis, to facilitate robust and reproducible quantitative proteomic experiments.

Data Presentation

Table 1: Standard L-Valine Concentrations in Common Cell Culture Media

| Media Type | L-Valine Concentration (mg/L) | L-Valine Concentration (mM) |

| RPMI-1640 | 20.0 | 0.171 |

| DMEM | 47.0 | 0.401 |

Table 2: Isotopic Purity and Mass Shift of L-Valine-d8

| Isotope | Isotopic Purity | Mass Shift (Da) |

| L-Valine-d8 | ≥98% | +8 |

Table 3: Representative L-Valine-d8 Incorporation Efficiency Over Cell Passages

| Cell Passage Number | Approximate Number of Doublings | Expected Incorporation Efficiency (%) |

| 1 | 2 | ~75 |

| 2 | 4 | ~93.8 |

| 3 | 6 | ~98.4 |

| 4 | 8 | >99 |

Note: Actual incorporation rates may vary depending on the cell line and culture conditions. It is highly recommended to empirically determine the incorporation efficiency for your specific experimental setup.

Experimental Protocols

I. Preparation of this compound SILAC Media

A. Materials:

-

Basal medium powder deficient in L-Valine (e.g., RPMI-1640 without L-Isoleucine, L-Leucine, and L-Valine).

-

L-Valine (unlabeled)

-

L-Valine-d8

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Glutamine

-

Penicillin-Streptomycin solution (100X)

-

Sterile, deionized water

-

0.22 µm sterile filter units

B. Preparation of "Light" SILAC Medium (containing unlabeled L-Valine):

-

Prepare the basal medium according to the manufacturer's instructions, omitting the addition of L-Valine.

-

Supplement the medium with 10% dFBS, L-Glutamine (final concentration typically 2 mM), and 1X Penicillin-Streptomycin.

-

Add unlabeled L-Valine to the final concentration found in the standard medium formulation (e.g., 20 mg/L for RPMI-1640).

-

Sterile-filter the complete "light" medium using a 0.22 µm filter unit.

-

Store at 4°C, protected from light.

C. Preparation of "Heavy" SILAC Medium (containing L-Valine-d8):

-

Prepare the basal medium as described in step I.B.1.

-

Supplement the medium with 10% dFBS, L-Glutamine, and Penicillin-Streptomycin as in step I.B.2.

-

Add L-Valine-d8 to the same final molar concentration as the unlabeled L-Valine in the "light" medium. Adjust the weight based on the molecular weight of L-Valine-d8.

-

Sterile-filter the complete "heavy" medium using a 0.22 µm filter unit.

-

Store at 4°C, protected from light.

II. Cell Culture and Metabolic Labeling

A. Cell Line Selection:

-

This protocol is suitable for most adherent or suspension mammalian cell lines that are auxotrophic for valine. Commonly used cell lines for SILAC include HeLa, HEK293, and Jurkat cells.

B. Adaptation to SILAC Media:

-

Culture cells in the "light" SILAC medium for at least two passages to ensure adaptation to the custom medium.

-

Split the cell population into two separate cultures. Continue to culture one population in the "light" medium and switch the other to the "heavy" SILAC medium.

-

Culture the cells for at least 5-6 doublings in their respective SILAC media to achieve near-complete incorporation (>98%) of the labeled amino acid.[1]

-

Monitor cell growth and morphology to ensure that the "heavy" medium does not have adverse effects on cell health.

C. Verification of Incorporation Efficiency (Optional but Recommended):

-

After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.

-

Extract proteins and digest them into peptides using trypsin.

-

Analyze the peptides by LC-MS/MS to determine the percentage of peptides containing L-Valine-d8 versus unlabeled L-Valine.

III. Experimental Treatment and Cell Harvesting

-

Once complete incorporation is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

-

After the treatment period, harvest the "light" and "heavy" cell populations separately.

-

Wash the cells with ice-cold PBS to remove any residual medium.

-

Cell pellets can be stored at -80°C until further processing.

IV. Protein Extraction, Digestion, and Mass Spectrometry Analysis

A. Protein Extraction and Quantification:

-

Lyse the "light" and "heavy" cell pellets using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

B. Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

C. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Mass Spectrometry Settings:

-

Full Scan (MS1):

-

Resolution: 60,000 - 120,000

-

Scan Range: m/z 350-1500

-

-

Data-Dependent Acquisition (DDA) MS/MS (MS2):

-

Select the top 10-20 most intense precursor ions for fragmentation.

-

Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

Set a dynamic exclusion to prevent repeated fragmentation of the same peptide.

-

Resolution: 15,000 - 30,000

-

-

D. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.

-

The software will calculate the ratio of the "heavy" to "light" peptide peak intensities, which reflects the relative abundance of the corresponding protein under the different experimental conditions.

Visualizations

Caption: Experimental workflow for quantitative proteomics using this compound SILAC.

Caption: Simplified metabolic pathway of L-Valine catabolism.

Caption: L-Valine's role in activating the PI3K/Akt signaling pathway.

References

Revolutionizing Proteome Dynamics: A Guide to L-Valine-d1 for Protein Turnover Analysis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the dynamics of protein turnover—the balance between protein synthesis and degradation—is fundamental to unraveling the complexities of cellular function in both health and disease. Dysregulation of this process is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and metabolic diseases. Stable isotope labeling with amino acids, coupled with mass spectrometry (MS), has emerged as a powerful technique for the quantitative analysis of proteome dynamics.[1][2] Among the various isotopic tracers, L-Valine-d1 (and its more commonly used counterpart, L-Valine-d8) offers distinct advantages for measuring protein turnover. As an essential amino acid, its incorporation into newly synthesized proteins is a direct measure of protein synthesis, uncomplicated by endogenous amino acid metabolism.[3]

This document provides detailed application notes and protocols for the use of this compound in protein turnover analysis for both in vivo and in vitro studies. It is designed to guide researchers through experimental design, sample preparation, and data analysis, enabling robust and reproducible quantification of protein half-lives.

Principle of the Method

The core principle of using this compound for protein turnover analysis lies in the metabolic incorporation of this "heavy" amino acid into proteins. Cells or organisms are supplied with this compound, which is then used by the translational machinery to synthesize new proteins. Over time, the proteome becomes progressively enriched with the heavy isotope. By measuring the ratio of heavy (this compound containing) to light (unlabeled L-Valine containing) peptides using mass spectrometry, the rate of protein synthesis and subsequent turnover can be accurately determined.

The fractional synthesis rate (FSR) of a protein can be calculated by monitoring the incorporation of the labeled amino acid over time. From the FSR, the protein's half-life (t½), a measure of its stability, can be derived.

Experimental Protocols

In Vivo Protein Turnover Analysis in Rodent Models

This protocol describes a method for measuring protein turnover rates in mice using a commercially available diet containing a stable isotope-labeled amino acid like L-Valine-d8.

Materials:

-

L-Valine-d8 labeled rodent chow (custom formulation or commercially available SILAM diet)

-

Age- and weight-matched mice

-

Standard laboratory equipment for animal housing and tissue collection

-

Liquid nitrogen or dry ice for snap-freezing tissues

-

Protein extraction buffers and reagents

-

Trypsin for protein digestion

-

LC-MS/MS instrumentation

Protocol:

-

Animal Acclimation: Acclimate mice to the experimental conditions and a standard diet for at least one week.

-

Metabolic Labeling: Switch the mice to a diet where a specific percentage (e.g., 50%) of L-Valine is replaced with L-Valine-d8.[1] The labeling duration will depend on the expected turnover rates of the proteins of interest. For many tissues, a time course of several days to weeks is appropriate.[4][5]

-

Tissue Collection: At designated time points (e.g., day 0, 1, 3, 7, 14), euthanize a cohort of mice and collect the tissues of interest (e.g., liver, muscle, brain). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.

-

Protein Extraction and Digestion:

-

Homogenize the frozen tissue in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration using a standard assay (e.g., BCA).

-

Perform in-solution or in-gel digestion of a defined amount of protein (e.g., 50-100 µg) with trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. A high-resolution mass spectrometer is recommended for accurate quantification of isotopic envelopes.

-

Acquire data in a data-dependent (DDA) or data-independent (DIA) manner.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Skyline) to identify peptides and quantify the relative abundance of the light and heavy isotopic forms.

-

Calculate the fractional incorporation of the heavy label for each peptide at each time point.

-

Determine the protein turnover rate by fitting the fractional incorporation data to a first-order kinetics model.

-

In Vitro Protein Turnover Analysis using Dynamic SILAC

This protocol outlines the use of L-Valine-d8 in a dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to measure protein turnover in cultured cells.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

-

"Light" L-Valine

-

"Heavy" L-Valine-d8

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

-

Protein extraction buffers and reagents

-

Trypsin for protein digestion

-

LC-MS/MS instrumentation

Protocol:

-

Cell Culture and Labeling:

-

Culture cells in "light" medium (containing unlabeled L-Valine) until they reach the desired confluency.

-

To initiate the pulse, replace the "light" medium with "heavy" medium (containing L-Valine-d8).

-

-

Time-Course Collection: Harvest cells at various time points after the switch to the heavy medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the turnover of proteins with different half-lives.

-

Cell Lysis and Protein Digestion:

-

Wash the cells with ice-cold PBS and lyse them in a suitable buffer.

-

Quantify the protein concentration.

-

Digest the proteins with trypsin as described in the in vivo protocol.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide samples by LC-MS/MS.

-

Quantify the ratio of heavy to light peptides for each identified protein at each time point.

-

Calculate protein half-lives by fitting the data to an exponential decay model for the light peptide abundance or an exponential rise to maximum for the heavy peptide abundance.[6][7]

-

Data Presentation

The quantitative data obtained from this compound labeling experiments can be summarized in tables to facilitate comparison of protein turnover rates across different conditions or tissues.

| Protein | Tissue/Cell Line | Half-life (hours) | Condition | Reference |

| Gap Junction Protein | Mouse Liver | 5.0 | Normal | [8][9] |

| Protein X | Human Fibroblasts | 59.9 (average) | Diabetic Nephropathy | [6] |

| Protein Y | A549 cells | 20.4 (median) | Untreated | [7] |

| Protein Z | Mouse Liver | 110 | Control | Fictional Data |

| Protein A | HCT116 cells | 8 | Bortezomib-treated | [10] |

| Protein | Treatment | Degradation Model (pSILAC) | Percentage of Proteins | Reference |

| Various | DMSO | 1-phase degradation | 55% | [11] |

| Various | DMSO | Stable | 44% | [11] |

| Various | Torin | 1-phase degradation | 51% | [11] |

| Various | Torin | 2-phase degradation | 41% | [11] |

| Various | Torin | Stable | 8% | [11] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protein turnover experiment using this compound labeling.

Signaling Pathways

Protein turnover is tightly regulated by complex signaling networks. The two primary pathways governing protein synthesis and degradation are the mTOR and the Ubiquitin-Proteasome pathways, respectively.

mTOR Signaling Pathway for Protein Synthesis

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis in response to nutrients (including amino acids like valine), growth factors, and cellular energy status.

Ubiquitin-Proteasome Pathway for Protein Degradation

The Ubiquitin-Proteasome Pathway (UPP) is the primary mechanism for the degradation of most intracellular proteins, providing a quality control system and regulating cellular processes.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. arts.units.it [arts.units.it]

- 5. A mass spectrometry workflow for measuring protein turnover rates in vivo | Semantic Scholar [semanticscholar.org]

- 6. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. liverpool.ac.uk [liverpool.ac.uk]

- 8. Five-hour half-life of mouse liver gap-junction protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Five-hour half-life of mouse liver gap-junction protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of L-Valine in Human Plasma using L-Valine-d1 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and the biosynthesis of other metabolites.[1][2][3] Accurate quantification of L-Valine in biological matrices such as plasma is vital for various research areas, including metabolic disease studies, nutritional monitoring, and pharmaceutical development.[1][4] Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision.[5][6][7] This is achieved by using a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass.[5]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Valine in human plasma using L-Valine-d1 as an internal standard. The use of a SIL-IS like this compound compensates for variability during sample preparation and analysis, ensuring reliable and accurate results.[5][8]

Principle of the Method

The method involves the precipitation of proteins from plasma samples, followed by analysis using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. This compound is added to all samples, calibrators, and quality control (QC) samples at a constant concentration. The analyte (L-Valine) and the internal standard (this compound) are separated from other plasma components by chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Experimental

Materials and Reagents

-

L-Valine (≥98% purity)

-

This compound (≥98% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

Standard and Sample Preparation

3.3.1. Standard Solutions

-

L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in 50% methanol/water to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Working Solution (10 µg/mL): Prepare a 10 µg/mL working solution of this compound in 50% methanol/water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the L-Valine stock solution into human plasma.

3.3.2. Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

3.4.1. Liquid Chromatography

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-3 min: 5-95% B

-

3-4 min: 95% B

-

4-4.1 min: 95-5% B

-

4.1-5 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-